REACTION_CXSMILES
|
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>O1CCCC1>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][NH:7][CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)[CH3:21]
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
61.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°-5° C. with an ice water bath
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
FILTRATION
|
Details
|
The precipitated white triethylamine hydrochloride was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ether
|
Type
|
TEMPERATURE
|
Details
|
cooled by means of an ice water bath
|
Type
|
ADDITION
|
Details
|
was added to the solution whereby the HCl salt of the product
|
Type
|
CUSTOM
|
Details
|
precipitated first as a sticky semisolid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNCC1=CC=CO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |